1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
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Overview
Description
1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopropyl group, a piperidine ring, and an oxadiazole moiety, making it an interesting subject for research in chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves multiple steps, typically starting with the preparation of the cyclopropyl and oxadiazole intermediates. The cyclopropyl group can be synthesized through a cyclopropanation reaction, while the oxadiazole ring is often formed via a cyclization reaction involving hydrazides and carboxylic acids. The final step involves coupling these intermediates with a piperidine derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in an appropriate solvent .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents like LiAlH4 or NaBH4, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of 1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could interact with proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine include:
- 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine
- 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine
These compounds share similar structural features but differ in the nature of the heterocyclic ring. The unique combination of the cyclopropyl, piperidine, and oxadiazole moieties in this compound makes it distinct and potentially more versatile in its applications .
Properties
IUPAC Name |
[1-(4-methoxyphenyl)cyclopropyl]-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-30-21-9-7-20(8-10-21)25(13-14-25)24(29)28-15-11-18(12-16-28)17-22-26-23(27-31-22)19-5-3-2-4-6-19/h2-10,18H,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIIKHSPAMKJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(CC3)CC4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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